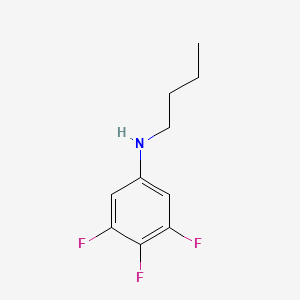
N-butyl-3,4,5-trifluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3,4,5-trifluoroaniline: is an organic compound characterized by the presence of a butyl group attached to the nitrogen atom of a trifluoroaniline moiety. This compound is notable for its trifluoromethyl groups, which impart unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3,4,5-trifluoroaniline typically involves the reaction of 3,4,5-trifluoronitrobenzene with butylamine. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the butylamine group. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-butyl-3,4,5-trifluoroaniline can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing effect of the trifluoromethyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitro compounds or quinones.
Reduction Products: Amines or hydroxylamines.
Coupling Products: Biaryl compounds or more complex aromatic systems.
Applications De Recherche Scientifique
Chemistry: N-butyl-3,4,5-trifluoroaniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds. Its unique properties make it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability .
Mécanisme D'action
The mechanism of action of N-butyl-3,4,5-trifluoroaniline is largely dependent on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its trifluoromethyl groups can interact with specific molecular targets, influencing the compound’s pharmacokinetics and pharmacodynamics .
Comparaison Avec Des Composés Similaires
3,4,5-Trifluoroaniline: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.
N-butyl-2,3,4-trifluoroaniline: Similar structure but different substitution pattern, leading to different reactivity and properties.
N-butyl-3,4-difluoroaniline: Fewer fluorine atoms, resulting in different electronic and steric effects.
Uniqueness: N-butyl-3,4,5-trifluoroaniline is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. The butyl group enhances its hydrophobicity, making it more suitable for certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C10H12F3N |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
N-butyl-3,4,5-trifluoroaniline |
InChI |
InChI=1S/C10H12F3N/c1-2-3-4-14-7-5-8(11)10(13)9(12)6-7/h5-6,14H,2-4H2,1H3 |
Clé InChI |
KQCJMWSYFWEBTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=C(C(=C1)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


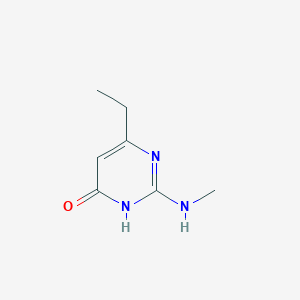
amine](/img/structure/B13238772.png)
![1-(3-Methylphenyl)-2-[(2-methylpropyl)amino]ethan-1-OL](/img/structure/B13238774.png)
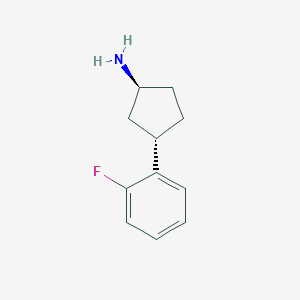

![2-{4-Methyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13238785.png)
![2-[(3-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13238799.png)
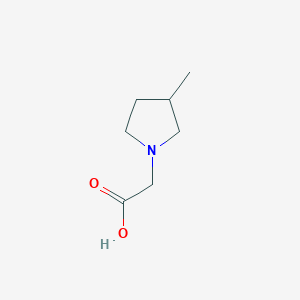
![5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B13238808.png)
![N-(Butan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13238810.png)
![2,2-Dimethoxy-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13238816.png)
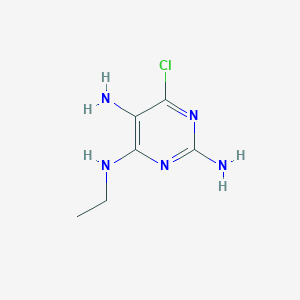
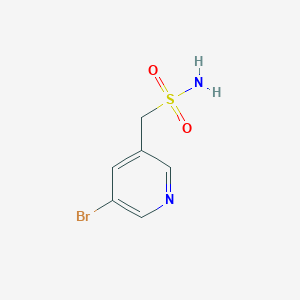
![3-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13238848.png)
